Lowicryl HM23
Description
Properties
CAS No. |
123902-41-0 |
|---|---|
Molecular Formula |
C7H2Cl2F4 |
Synonyms |
Lowicryl HM23 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Lowicryl HM23 is part of a family of acrylic resins optimized for diverse embedding conditions. Below is a detailed comparison with structurally and functionally similar resins:
This compound vs. Lowicryl HM20
- Temperature Range :
- Applications: HM23 is preferred for immunolocalization in deeply frozen specimens (e.g., bacterial membrane studies), whereas HM20 is sufficient for moderate-temperature protocols .
- Element Retention :
This compound vs. Lowicryl K11M
- Hydrophobicity :
- Temperature :
- Structural Preservation :
This compound vs. Epoxy Resins (Epon, Araldite)
- Viscosity :
- Antigenicity: HM23 preserves antigenic epitopes for immunolabeling, whereas epoxy resins often mask antigens due to harsh polymerization .
- Applications :
This compound vs. LR White
- Temperature :
- Hydrophobicity :
- Fluorescence Preservation :
Data Tables
Table 1: Key Properties of this compound and Comparable Resins
| Resin | Type | Temp Range (°C) | Viscosity | Polymerization Method | Key Applications |
|---|---|---|---|---|---|
| This compound | Hydrophobic | -80 to -50 | Low | UV/Thermal | Cryosubstitution, X-ray microanalysis |
| Lowicryl HM20 | Hydrophobic | -50 to -35 | Low | UV/Thermal | Moderate cryo-EM |
| Lowicryl K11M | Hydrophilic | -60 to -30 | Very Low | UV | Hydrated immunolabeling |
| LR White | Hydrophobic | 4 to 25 | Moderate | Thermal | Fluorescence, room-temp EM |
| Epon 812 | Epoxy | 60 | High | Thermal | Ultra-thin sectioning |
Table 2: Performance in Selected Studies
Q & A
Q. How is Lowicryl HM23 resin optimized for embedding biological samples in cryo-electron microscopy?
this compound is optimized by adjusting resin concentration, polymerization temperature, and sample dehydration. A typical protocol involves:
- Dehydrating samples in ethanol gradients (e.g., 30%, 50%, 70%, 90%, 100%) at progressively lower temperatures (e.g., 4°C to -40°C).
- Infiltrating samples with HM23 resin diluted in ethanol (e.g., 1:1 ratio) at -40°C for 24–48 hours.
- Polymerizing under UV light at -40°C for 72 hours to preserve ultrastructure .
Key Considerations: Sample thickness and antigenicity requirements may necessitate adjustments in dehydration time or resin viscosity.
Q. What advantages does this compound offer over other resins for immunogold labeling?
HM23 maintains antigenicity due to its hydrophilic properties and low-temperature polymerization, which reduces protein denaturation. This makes it superior to hydrophobic resins like Epon for retaining antibody-binding sites. Studies report 30–50% higher labeling efficiency compared to conventional resins in Tokuyasu cryo-sectioning methods .
Q. How should researchers document HM23 embedding protocols for reproducibility?
Follow guidelines for methodological rigor:
- Specify ethanol dehydration steps, resin dilution ratios, and polymerization conditions (time, temperature, UV wavelength).
- Report sectioning parameters (e.g., 50–300 nm thickness using a Leica Ultracut EM-UC6 microtome).
- Include quality-control metrics, such as section integrity under TEM or immunogold labeling efficiency .
Q. What are common pitfalls in HM23-based sample preparation, and how can they be mitigated?
Common issues include:
- Incomplete infiltration: Extend ethanol dehydration or increase resin incubation time.
- Section wrinkling: Use fresh diamond knives and optimize cutting speed.
- Antigen masking: Test alternative fixation methods (e.g., lower paraformaldehyde concentrations) .
Advanced Research Questions
Q. How do ultrastructural measurements using HM23 compare across bacterial and mammalian cell models?
HM23 enables consistent visualization of subcellular structures, but dimensions vary by organism:
| Structure | Bacterial (P. deceptionensis) | Mammalian (BHK-21 cells) |
|---|---|---|
| Membrane-associated rods | 85.85 ± 22.46 nm (length) | Not observed |
| Nuclear proximity (to DNA) | 12.81 ± 1.69 nm (width) | 10–15 nm (immunogold spacing) |
| Section thickness for tomography | 250–300 nm | 50–200 nm |
Discrepancies arise from differences in cell wall composition and fixation protocols .
Q. How can researchers resolve contradictions in immunogold labeling efficiency between HM23 and other resins?
- Perform controlled comparisons: Embed duplicate samples in HM23 and a reference resin (e.g., LR White), using identical antibodies and labeling protocols.
- Quantify gold particle density per µm² and normalize to background signals.
- Use statistical tests (e.g., ANOVA) to validate significance. In one study, HM23 showed 40% higher signal-to-noise ratios in mitochondrial protein labeling .
Q. What methodological frameworks support the design of HM23-based experiments for novel structures?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
Q. How does HM23 perform in 3D electron tomography compared to alternative resins?
HM23’s stability under electron beams and compatibility with semi-thick sections (250–300 nm) make it ideal for tomography. Key steps:
- Collect tilt series (±60°) using a FEI Tecnai G2 microscope.
- Reconstruct with IMOD software, aligning fiducial markers for accuracy.
- Compare to LR Gold or Unicryl: HM23 reduces section shrinkage by 15% during imaging .
Methodological Best Practices
Q. How should researchers validate HM23-embedded samples for quantitative analysis?
- Use negative controls: Omit primary antibodies to assess nonspecific binding.
- Apply reproducibility checks: Embed triplicate samples and compare ultrastructural metrics (e.g., organelle dimensions).
- Perform statistical analysis: Report means ± SD and use t-tests for cross-resin comparisons .
Q. What are the emerging applications of HM23 in correlative light and electron microscopy (CLEM)?
HM23 supports CLEM by:
- Enabling fluorescent protein retention in cryo-sections for pre-TEM imaging.
- Facilitating overlay of light microscopy data with TEM ultrastructure via fiducial markers.
- Recent studies achieved 90% correlation accuracy in mitochondrial tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
